molecular formula C11H14O4 B15130720 (1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid

(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid

Cat. No.: B15130720
M. Wt: 210.23 g/mol
InChI Key: USCALRFWGZWWMZ-KWQFWETISA-N
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Description

(1S,7aS)-1-Hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid (CAS: 16271-49-1) is a bicyclic organic compound with a molecular formula of C₁₀H₁₄O₃ (molar mass: 182.22 g/mol). Its structure features a fused indene ring system substituted with hydroxyl (-OH), ketone (-C=O), and carboxylic acid (-COOH) groups. The stereochemistry at positions 1S and 7aS is critical for its reactivity and interactions in synthetic or biological systems .

The compound is synthesized via cyclization and reduction reactions starting from 2-methyl-2-(3-oxobutyryl)cyclopentane-1,3-dione, followed by α-alkylation to generate derivatives with aromatic side chains . Its structural complexity and functional diversity make it a candidate for pharmaceutical intermediate synthesis, though specific biological activities remain understudied in the available literature.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C11H14O4/c1-11-5-4-7(12)9(10(14)15)6(11)2-3-8(11)13/h8,13H,2-5H2,1H3,(H,14,15)/t8-,11-/m0/s1

InChI Key

USCALRFWGZWWMZ-KWQFWETISA-N

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]2O)C(=O)O

Canonical SMILES

CC12CCC(=O)C(=C1CCC2O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which utilizes hydrolases with opposite enantiopreference to prepare both enantiomers of the compound . This method involves the preparation of racemic esters, followed by hydrolysis under specific conditions to obtain the desired enantiomerically enriched product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemoenzymatic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. The use of biocatalysts in these processes helps in achieving high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as alcohols and amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols. These derivatives are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of bicyclic carboxylic acid derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Ring System Stereochemistry Molecular Weight (g/mol) Applications/Notes References
(1S,7aS)-1-Hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid C₁₀H₁₄O₃ -OH, -COOH, -C=O Indene 1S,7aS 182.22 Synthetic intermediate; potential pharmaceutical precursor
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid C₁₇H₁₇NO₄ -COOH, -C=O, phenyl Furo-isoindole 4R,4aR,7aS* 299.33 Forms hydrogen-bonded chains; weak C–H···π interactions in crystals
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ -COOH, -Cl, -CH₃ Indole N/A 209.63 Research and development use; no medicinal applications specified
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid C₂₀H₂₈O₄ -COOH, -OH, isopropyl Phenanthrene 4aR,10aS 332.43 Structural complexity with polycyclic backbone; limited activity data
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid C₉H₁₅NO₂ -COOH Indoline 2S,3aS,7aS 169.22 Enantiopure pharmaceutical synthesis; stereospecific reactions

Key Observations :

Structural Diversity :

  • The target compound’s indene backbone distinguishes it from indole (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) or phenanthrene derivatives. The presence of a ketone and hydroxyl group enhances its polarity compared to simpler carboxylic acids like indoline derivatives .
  • Stereochemical specificity is critical for reactivity. For example, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid’s enantiopurity enables selective drug synthesis, whereas the target compound’s 1S,7aS configuration may influence its derivative formation .

Synthetic Utility :

  • The target compound’s synthesis via α-alkylation without hydroxyl protection contrasts with the multi-step crystallographic refinement required for furo-isoindole derivatives .
  • Indole-based analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are simpler to functionalize but lack the fused bicyclic complexity of indene systems .

Biological Relevance: Limited data exist on the biological activity of the target compound.

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